
2-Aminothiazole-4-carbonitrile
Overview
Description
2-Aminothiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in the thiazole ring makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Aminothiazole-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of thiourea with α-haloketones in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Cyclization of Cyanothioacetamides
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Reactants : Cyanothioacetamide derivatives and α-thiocyanatoacetophenones.
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Conditions : Base (e.g., KOH) in ethanol, followed by recrystallization .
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Key Feature : Atom-economical, metal-free route yielding trans-configured dihydrothiophene intermediates, which undergo further functionalization .
Mannich-Type Cyclization
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Reactants : 2-Aminothiazole-4-carbonitrile, formaldehyde (HCHO), and primary amines.
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Conditions : Mild, non-catalytic conditions in aqueous media.
Nucleophilic Substitution
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Reactants : 2-Amino group with electrophiles (e.g., acyl chlorides, alkyl halides).
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Example : Benzoylation of 2-amino-4-(pyrid-2-yl)thiazole yields N-benzoyl derivatives with anti-mycobacterial activity .
Catalytic and Mechanistic Insights
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DFT Studies : Cyclization pathways involve:
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Catalysts : Nano-Cu@HKUST-1 enhances cyclization efficiency in ethanol .
Biological and Pharmacological Relevance
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Anti-Tubercular Activity : Derivatives like methyl 2-amino-5-benzylthiazole-4-carboxylate show MIC values as low as 0.06 µg/mL against M. tuberculosis .
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PDE5/COX Inhibition : this compound analogs exhibit dual activity as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors .
Stability and Byproduct Formation
Scientific Research Applications
Biological Activities
The biological activities of 2-Aminothiazole-4-carbonitrile and its derivatives are extensive:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis and other pathogenic bacteria. For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate has been reported to inhibit M. tuberculosis with a minimum inhibitory concentration (MIC) of 0.06 µg/ml, showcasing its potential as an anti-tubercular agent .
- Nonsense Mutation Readthrough : Compounds derived from this compound have been identified as enhancers of readthrough efficiency at premature termination codons in genetic diseases. In studies, certain derivatives improved the readthrough of the TP53 gene in human cells when used in conjunction with aminoglycosides, indicating their therapeutic potential for genetic disorders caused by nonsense mutations .
Synthetic Pathways
Several methods have been developed for synthesizing this compound:
- Cyclization Reactions : The compound can be synthesized through cyclization reactions involving thioamide and cyanoacetic acid derivatives.
- Multicomponent Reactions : These reactions allow for the efficient synthesis of various derivatives by combining multiple reactants in a single step.
Case Study 1: Antimicrobial Applications
A study focused on the synthesis of 2-Aminothiazole-4-carboxylate derivatives demonstrated their efficacy against M. tuberculosis. The research highlighted the structure-activity relationship (SAR) that led to the identification of potent inhibitors targeting the β-ketoacyl synthase enzyme mtFabH, crucial for bacterial fatty acid biosynthesis .
Case Study 2: Genetic Disease Treatment
Another investigation into the readthrough activity of 2-Aminothiazole-4-carboxamides revealed their ability to enhance protein synthesis at premature termination codons. This study identified several novel compounds that significantly increased the production of full-length p53 protein in human cells, suggesting their potential as therapeutic agents for genetic diseases caused by nonsense mutations .
Mechanism of Action
The mechanism of action of 2-aminothiazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound often acts by inhibiting specific enzymes or receptors. For example, it can inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-Aminothiazole: Lacks the nitrile group but shares the thiazole ring structure.
4-Aminothiazole-2-carbonitrile: Similar structure but with different positioning of the amino and nitrile groups.
2-Aminothiazole-5-carbonitrile: Another isomer with the nitrile group at a different position.
Uniqueness: 2-Aminothiazole-4-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Biological Activity
2-Aminothiazole-4-carbonitrile (C4H3N3S) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its potential as an antimicrobial agent, anticancer properties, and other therapeutic applications.
Chemical Structure and Properties
This compound features a thiazole ring substituted with an amino group and a cyano group at the 4-position. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and interaction with various biological targets.
Antimicrobial Activity
One of the most notable biological activities of 2-aminothiazole derivatives is their antimicrobial efficacy, particularly against Mycobacterium tuberculosis. Research has demonstrated that modifications of the thiazole scaffold can lead to compounds with potent activity against this pathogen.
- Inhibition of M. tuberculosis : A study identified several derivatives of 2-aminothiazole-4-carboxylate that exhibited excellent activity against M. tuberculosis H37Rv, with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml (240 nM) for certain derivatives . This suggests that the thiazole framework can be optimized for enhanced anti-tubercular activity.
Anticancer Properties
This compound and its derivatives have also been investigated for their anticancer potential.
- Cytotoxicity Against Cancer Cell Lines : Various studies have reported that aminothiazole derivatives exhibit significant cytotoxic effects against different cancer cell lines, including leukemia and hepatocellular carcinoma cells. For instance, one derivative was shown to have an IC50 value of 0.06 µM against multiple cancer types, indicating strong potential as an anticancer agent .
Compound | Cancer Cell Line | IC50 (µM) |
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2-Aminothiazole Derivative | HepG2 (Liver) | 0.06 |
2-Aminothiazole Derivative | K562 (Leukemia) | 0.1 |
2-Aminothiazole Derivative | NCI-H522 (Lung) | 0.1 |
The mechanism by which 2-aminothiazole compounds exert their biological effects is multifaceted:
- Enzyme Inhibition : Some derivatives act by inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation. For example, certain compounds target the β-ketoacyl synthase enzyme mtFabH in M. tuberculosis, disrupting fatty acid biosynthesis critical for bacterial survival .
- Readthrough of Premature Termination Codons : Recent studies have highlighted the ability of specific aminothiazole derivatives to enhance readthrough efficiency at premature termination codons in mRNA, potentially offering therapeutic avenues for genetic diseases caused by nonsense mutations .
Case Studies and Research Findings
Several case studies illustrate the diverse applications and effectiveness of this compound:
- Antimicrobial Case Study : A series of synthesized thiazole derivatives were evaluated for their activity against M. tuberculosis. The most potent compound demonstrated a remarkable MIC, outperforming traditional antibiotics like isoniazid .
- Anticancer Case Study : A derivative was tested against various cancer cell lines, showing significant cytotoxicity and selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic index .
- Biomarker Potential : The compound has also been explored as a potential biomarker for cyanide poisoning due to its metabolic pathways, highlighting its relevance in forensic science .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Aminothiazole-4-carbonitrile in laboratory settings?
- Methodological Answer: A widely used approach involves multicomponent reactions under mechanochemical or solvent-free conditions. For example, green synthesis methods employ recyclable catalysts like Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid nanoparticles, which enhance reaction efficiency and reduce waste. These protocols typically combine aldehydes, malononitrile, and hydrazine derivatives at room temperature, yielding this compound derivatives with high purity (>90%) . Aqueous-phase synthesis is another sustainable alternative, leveraging water as a solvent to minimize toxicity .
Q. Which spectroscopic techniques are employed to characterize this compound, and what key spectral features are indicative of its structure?
- Methodological Answer: Infrared (IR) spectroscopy identifies functional groups such as the nitrile (-C≡N) stretch near 2200 cm⁻¹ and the amino (-NH₂) stretch at 3300–3400 cm⁻¹. Nuclear Magnetic Resonance (¹H NMR) reveals aromatic protons in the δ 6.5–8.0 ppm range and methyl/methylene groups at δ 1.5–3.0 ppm. Mass spectrometry (MS) confirms molecular ion peaks [M+H]⁺ or [M⁻]⁻, with fragmentation patterns consistent with thiazole ring stability. X-ray crystallography further resolves crystal packing and hydrogen-bonding interactions in solid-state structures .
Q. What safety precautions should be taken when handling this compound in research laboratories?
- Methodological Answer: Use fume hoods to avoid inhalation of dust/aerosols and wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of spills, collect material with sealed containers and avoid dispersal into drains. Storage requires airtight containers in cool, dark conditions, separated from oxidizers. Immediate decontamination protocols include rinsing affected skin with soap/water and eyes with saline for 15 minutes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in multicomponent reactions?
- Methodological Answer: Yield optimization involves:
- Catalyst loading: 5–10 wt% Fe₃O₄@SiO₂@Vanillin nanoparticles reduce reaction time to 1–2 hours .
- Solvent selection: Polar aprotic solvents (e.g., DMF) enhance solubility, while ethanol/water mixtures improve eco-compatibility .
- Temperature control: Reactions at 60–80°C balance kinetic efficiency and thermal decomposition risks.
- Stoichiometry: A 1:1.2 molar ratio of aldehyde to malononitrile minimizes unreacted intermediates .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the electronic properties of this compound?
- Methodological Answer: Discrepancies in dipole moments or frontier molecular orbitals (HOMO/LUMO) can be addressed by:
- Hybrid DFT methods: B3LYP/6-311+G(d,p) basis sets improve accuracy for π-conjugated systems.
- Solvent effects: Include implicit solvation models (e.g., PCM) to match experimental UV-Vis spectra .
- Post-Hartree-Fock corrections: MP2 or CCSD(T) refine electron correlation effects in aromatic heterocycles.
Cross-validation with cyclic voltammetry or photoluminescence assays is critical .
Q. How can byproducts formed during the synthesis of this compound be identified and minimized?
- Methodological Answer:
- Chromatographic analysis: TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water eluent) isolates byproducts like uncyclized intermediates or oxidation products.
- Reaction monitoring: In-situ FTIR tracks nitrile group formation and detects side reactions (e.g., hydrolysis to amides).
- Additive screening: Catalytic p-toluenesulfonic acid suppresses dimerization, while inert atmospheres (N₂/Ar) prevent oxidation .
Properties
IUPAC Name |
2-amino-1,3-thiazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWADAVLEEDKKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408166 | |
Record name | 2-Amino-4-cyanothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98027-21-5 | |
Record name | 2-Amino-4-cyanothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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